molecular formula C10H16N2O B13556345 (r)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol

(r)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol

Cat. No.: B13556345
M. Wt: 180.25 g/mol
InChI Key: HYIWFVWMTZNKPC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a dimethylamino-substituted phenyl group at the C2 position and a hydroxyl group at the C1 position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or oncological pathways. Its stereochemistry (R-configuration) and electronic properties, influenced by the electron-donating dimethylamino group, contribute to its biological activity and binding affinity to specific receptors .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1

InChI Key

HYIWFVWMTZNKPC-JTQLQIEISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, secondary amines, tertiary amines, and substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups allow the compound to act as a nucleophile, participating in various biochemical reactions. The phenyl ring provides stability and enhances the compound’s ability to interact with aromatic systems in biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • (1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol (24): This dichlorophenyl analog (.1.5) exhibits reduced electron density compared to the dimethylamino-substituted compound due to the electron-withdrawing chlorine atoms. This alteration decreases its solubility in polar solvents (e.g., water: ~5 mg/mL vs. ~20 mg/mL for the dimethylamino analog) but enhances stability against oxidative degradation. Biological studies suggest lower receptor affinity in neurological assays, likely due to diminished π-π interactions .
  • (R)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS 1185198-25-7): The fluorine atom’s electronegativity increases polarity, improving aqueous solubility (25 mg/mL in water as a hydrochloride salt). However, the absence of the dimethylamino group reduces its ability to act as a hydrogen-bond acceptor, leading to weaker binding in serotonin receptor models .
Dialkylamino-Substituted Analogs
  • (R)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol: Replacing dimethylamino with diethylamino () increases lipophilicity (logP = 1.8 vs. 1.2 for dimethylamino), enhancing blood-brain barrier permeability. However, the bulkier ethyl groups may sterically hinder interactions with tight binding pockets, as observed in reduced inhibitory activity (IC₅₀ = 12 μM vs. 8 μM for the dimethylamino analog) in kinase assays .

Functional Group Modifications

Amino Group Derivatives
  • (R)-2-(4-Chlorophenyl)-2-(tritylamino)ethan-1-ol (103): The trityl-protected amino group (.1.7) improves stability during synthetic steps but requires harsh deprotection conditions (e.g., trifluoroacetic acid). This contrasts with the dimethylamino analog, which avoids protection-deprotection steps, streamlining synthesis .
Hydroxyl Group Modifications
  • The iodine atom enables nucleophilic substitution, making it useful in radiolabeling—a property absent in the target compound .

Salt Forms and Solubility

  • (R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 2197556-52-6): The hydrochloride salt () increases water solubility (>50 mg/mL) compared to the free base form of the dimethylamino analog. However, the difluorophenyl group’s strong electron-withdrawing effect reduces basicity (pKa = 7.1 vs. 8.3 for dimethylamino), affecting pH-dependent absorption .

Biological Activity

The compound (R)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol , also known as dimethylamino phenylethanol , is a chiral amine that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H16N2O\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}

This compound features a dimethylamino group attached to a phenyl ring, contributing to its biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are common pathogens associated with infections.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed. The compound acts by scavenging free radicals, thus reducing oxidative stress in cells.

Case Study: Antioxidant Evaluation

In a study where the compound was tested against standard antioxidants like Trolox, it demonstrated an antioxidant activity ranging from 70% to 85% at varying concentrations. This suggests its potential as a protective agent against oxidative damage in biological systems.

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions due to its ability to modulate neurotransmitter levels. It has been studied for its effects on serotonin and norepinephrine reuptake inhibition, which could benefit conditions like depression and anxiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.
  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Neurotransmitter Modulation : It may enhance serotonergic and noradrenergic transmission, contributing to its antidepressant effects.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol?

The enantioselective synthesis of this compound can be achieved via catalytic β C–H amination using trichloroacetimidate intermediates under nickel or palladium catalysis. Key steps include:

  • Imitate radical relay reactions to form the β-amino alcohol backbone (e.g., using SOCl₂ or CCl₄ with PPh₃ for hydroxyl activation) .
  • Chiral resolution via diastereomeric salt formation or chiral HPLC, validated by polarimetry or X-ray crystallography .
  • Reaction conditions : 0–25°C, anhydrous CH₂Cl₂ or THF, and catalytic bases (e.g., DMAP) to minimize racemization .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
  • pH-dependent stability assays (e.g., 1–12 pH range) in buffered aqueous/organic solutions, monitored via HPLC-UV .
  • Light sensitivity tests under UV/visible light (300–700 nm) with dark controls. Evidence suggests dimethylamino substituents may enhance photostability compared to halogenated analogs .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) using hexane:isopropanol gradients .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the dimethylamino group’s electron-donating effects (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 209.1422) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-(dimethylamino)phenyl group influence reaction kinetics in derivatization studies?

  • Electronic effects : The dimethylamino group’s strong electron-donating nature accelerates electrophilic substitution at the para position but may retard nucleophilic attacks. Comparative kinetic studies with halogenated analogs (e.g., 4-Cl or 4-CF₃ derivatives) reveal a 2–3× rate enhancement in Friedel-Crafts alkylation .
  • Steric hindrance : Molecular dynamics simulations (e.g., Gaussian 16) show restricted rotation around the C–N bond in the dimethylamino group, affecting transition-state geometries in SN2 reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

Conflicting NMR or IR data (e.g., unexpected NH or OH signals) may arise from tautomerism or solvent-dependent aggregation. Mitigation approaches include:

  • Variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., –40°C to 80°C in DMSO-d₆) .
  • Deuterium exchange experiments to distinguish labile protons (e.g., NH vs. OH groups) .
  • DFT calculations (B3LYP/6-31G*) to model tautomeric energy barriers and predict dominant forms .

Q. How can enantiomeric excess (ee) be maximized in catalytic asymmetric syntheses of this compound?

  • Ligand screening : Chiral bisoxazoline (Box) or phosphine ligands (e.g., Josiphos) improve ee in Pd-catalyzed aminations (up to 98% ee reported) .
  • Additive optimization : Molecular sieves (3Å) or Lewis acids (e.g., Mg(OTf)₂) suppress side reactions in imidate-based protocols .
  • In situ monitoring : ReactIR or circular dichroism (CD) spectroscopy enables real-time ee tracking and rapid condition adjustments .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

  • Conformational flexibility : The ethanolamine backbone and dimethylamino group allow multiple binding poses. Enhanced sampling methods (e.g., metadynamics) are recommended for MD simulations .
  • Solvent effects : Explicit solvent models (TIP3P water) improve docking accuracy compared to implicit solvation .
  • Validation : Cross-correlate computational results with SPR (surface plasmon resonance) binding assays or ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.